3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, substituted with a chloro group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and benzene derivatives under acidic or basic conditions.
Pyrimidinyl Group Introduction: The pyrimidinyl group can be introduced through nucleophilic substitution reactions using pyrimidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrimidinyl group can interact with nucleic acids or proteins, potentially inhibiting their function. The benzothiophene core may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(pyrimidin-2-yl)propanamide: Similar in structure but lacks the benzothiophene core.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidinyl group but have different core structures.
Uniqueness
3-chloro-N-(pyrimidin-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a pyrimidinyl group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
3-chloro-N-pyrimidin-2-yl-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-10-8-4-1-2-5-9(8)19-11(10)12(18)17-13-15-6-3-7-16-13/h1-7H,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMBQRDBWCLPGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=CC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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